molecular formula C11H20N2 B1465201 N,N-dicyclopropylpiperidin-4-amine CAS No. 2098001-92-2

N,N-dicyclopropylpiperidin-4-amine

Cat. No.: B1465201
CAS No.: 2098001-92-2
M. Wt: 180.29 g/mol
InChI Key: ODOGSNZAQUVNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dicyclopropylpiperidin-4-amine is a bicyclic amine derivative characterized by two cyclopropyl groups attached to the nitrogen atom of a piperidin-4-amine scaffold. This structural configuration imparts unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science. Cyclopropyl groups are known to enhance metabolic stability and modulate lipophilicity, which are critical factors in drug design .

Properties

CAS No.

2098001-92-2

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

N,N-dicyclopropylpiperidin-4-amine

InChI

InChI=1S/C11H20N2/c1-2-9(1)13(10-3-4-10)11-5-7-12-8-6-11/h9-12H,1-8H2

InChI Key

ODOGSNZAQUVNHQ-UHFFFAOYSA-N

SMILES

C1CC1N(C2CC2)C3CCNCC3

Canonical SMILES

C1CC1N(C2CC2)C3CCNCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N,N-dicyclopropylpiperidin-4-amine with analogous piperidin-4-amine derivatives, focusing on molecular properties, synthesis, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₁H₂₀N₂ 180.29 (calculated) Two cyclopropyl groups on N High steric hindrance; potential for enhanced metabolic stability and receptor selectivity Inferred
N-Isopropylpiperidin-4-amine C₈H₁₈N₂ 142.24 Isopropyl group on N Lower steric bulk; used in intermediate synthesis; requires PPE for handling due to reactivity
N-Phenylpiperidin-4-amine hydrochloride C₁₁H₁₇ClN₂ 212.72 Phenyl group on N; HCl salt Pharmaceutical applications (e.g., CNS targeting); improved solubility due to salt form
N,2,2,6,6-Pentamethylpiperidin-4-amine C₁₀H₂₂N₂ 170.29 Five methyl groups on N and C High lipophilicity; potential catalyst or ligand in organic synthesis
N-Cyclopropylmethyl derivatives Varies (e.g., C₉H₁₃N₃) ~163–344 Cyclopropylmethyl group on N Enhanced rigidity; used in agrochemicals and kinase inhibitors

Key Observations:

Steric and Electronic Effects: The dicyclopropyl substituents in this compound introduce significant steric hindrance compared to smaller groups (e.g., methyl or isopropyl). This may reduce nucleophilic reactivity but improve resistance to enzymatic degradation .

Synthetic Considerations :

  • Cyclopropylamine derivatives (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine in ) often require palladium-catalyzed coupling or hydrogenation steps, suggesting that similar methods could apply to this compound .
  • In contrast, N-phenyl derivatives () may involve simpler alkylation or condensation reactions .

Applications :

  • Pharmaceuticals : Piperidin-4-amine derivatives are prevalent in CNS drugs and kinase inhibitors. The dicyclopropyl variant’s rigidity and stability could enhance blood-brain barrier penetration or target binding .
  • Agrochemicals : Cyclopropyl-containing amines (e.g., ) are used in pesticide development due to their resistance to environmental degradation .

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